N-Metilmiosmina

Descripción general

Descripción

N-Methylmyosmine (NMM) is a nitrogen-containing compound that has been studied for its potential applications in a variety of scientific research fields. It is a nitrogen-containing heterocyclic compound with a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol. NMM is a lipophilic molecule and is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide.

Aplicaciones Científicas De Investigación

Biotecnología & Bioquímica

N-Metilmiosmina: se ha sintetizado y caracterizado en el campo de la bioquímica, lo que sugiere su posible uso en investigación bioquímica relacionada con las estructuras de alcaloides y sus análogos sintéticos . Este compuesto podría servir como modelo para estudiar las vías bioquímicas de alcaloides similares.

Degradación Microbiana

La investigación indica que ciertas cepas de bacterias Pseudomonas pueden degradar la nicotina en This compound . Esta aplicación es crucial para la biotecnología ambiental, donde estos microbios podrían usarse para limpiar los residuos de nicotina y reducir su impacto ambiental.

Caracterización Enzimática

El estudio de las vías de degradación de la nicotina ha llevado al descubrimiento de enzimas que convierten la nicotina en This compound . Esto es significativo para la ingeniería enzimática, donde estas enzimas pueden modificarse para aplicaciones industriales, como la biotransformación de compuestos tóxicos.

Química Agrícola

This compound: es un tema de interés en la química agrícola debido a su similitud estructural con la nicotina, un insecticida natural . Comprender sus propiedades podría llevar al desarrollo de nuevos pesticidas o reguladores del crecimiento.

Ciencias Ambientales

La capacidad de los microorganismos para convertir la nicotina en This compound destaca su papel en la biorremediación de ambientes contaminados con nicotina . Esta aplicación es esencial para mantener el equilibrio ecológico y prevenir la contaminación.

Mecanismo De Acción

Target of Action

N-Methylmyosmine is a compound involved in the degradation of nicotine, a process carried out by certain microorganisms such as Pseudomonas putida . The primary targets of N-Methylmyosmine are the enzymes involved in nicotine metabolism, which include transport proteins, detoxification enzymes, and those involved in amino acid metabolism .

Mode of Action

N-Methylmyosmine interacts with its targets through a series of biochemical reactions. The pyrrolidine ring of nicotine is first dehydrogenated to form N-Methylmyosmine . This process is catalyzed by nicotine oxidoreductase (NicA2), a monoamine oxidase (MAO)-based flavoenzyme . In this mechanism, a hydride ion transfers from the substrate to the flavin cofactor .

Biochemical Pathways

The formation of N-Methylmyosmine is part of the pyrrolidine pathway of nicotine degradation . After the formation of N-Methylmyosmine, it undergoes spontaneous hydrolysis to form pseudooxynicotine, which is then oxidized to 3-succinoylpyridine (SP) . SP is further hydroxylated to 6-hydroxy-3-succinoylpyridine (HSP), which is converted to fumaric acid in subsequent degradation steps .

Pharmacokinetics

The metabolism of nicotine, from which n-methylmyosmine is derived, is primarily carried out by liver enzymes such as cyp2a6, glucuronosyltransferase (ugt), and flavin-containing monooxygenase (fmo) . These enzymes could potentially influence the ADME properties of N-Methylmyosmine.

Result of Action

The result of N-Methylmyosmine’s action is the degradation of nicotine, a toxic compound, into less harmful substances. This process is crucial for microorganisms that use nicotine as a carbon and nitrogen source for growth . The degradation of nicotine also helps in the detoxification of environments contaminated with nicotine.

Action Environment

The action of N-Methylmyosmine is influenced by various environmental factors. For instance, the presence of nicotine in the environment triggers the expression of enzymes involved in nicotine metabolism . Additionally, the pH, temperature, and presence of other substances in the environment could potentially affect the action, efficacy, and stability of N-Methylmyosmine.

Safety and Hazards

Direcciones Futuras

The degradation of nicotine into N-Methylmyosmine by bacteria like Pseudomonas putida has potential applications in the treatment of nicotine addiction . Future research could focus on further understanding the molecular principles of nicotine degradation and exploring the potential of these bacteria in bioremediation and therapeutic applications .

Propiedades

IUPAC Name |

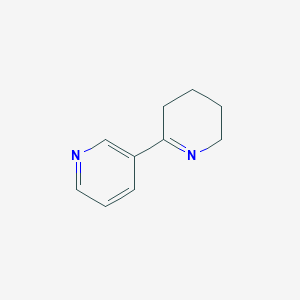

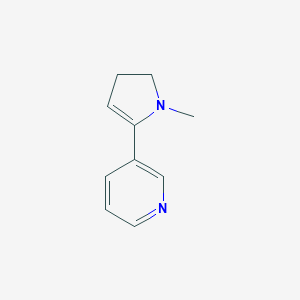

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHGXPZBZKXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400839 | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525-74-6 | |

| Record name | N-Methylmyosmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmyosmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmyosmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLMYOSMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

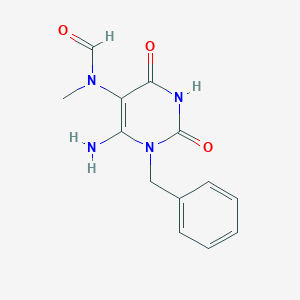

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

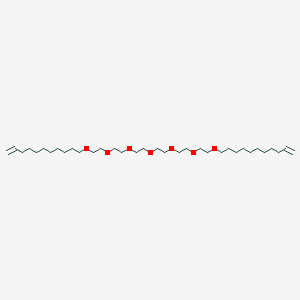

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)